REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]([OH:7])=[O:6])([CH3:4])[NH2:3].C([O-])([O-])=O.[Na+].[Na+].[C:14](Cl)([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:15]>O.O1CCOCC1>[CH2:17]([O:16][C:14]([NH:3][C:2]([CH3:4])([C:5]([OH:7])=[O:6])[CH3:1])=[O:15])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(N)(C)C(=O)O
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
91 g
|
Type
|
reactant
|
Smiles
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C(=O)(OCC1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
The reaction was extracted with Et2O (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
the aqueous layer collected
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×500 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(C)(C(=O)O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |